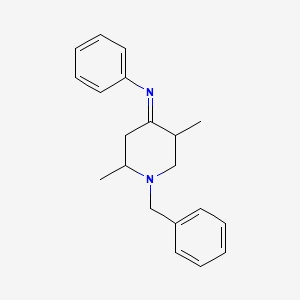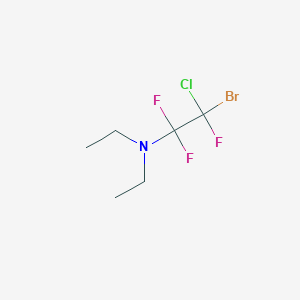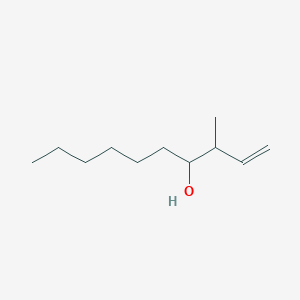
1-Decen-4-ol, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decen-4-ol, 3-methyl- is an organic compound with the molecular formula C11H22O It is a type of alcohol with a long carbon chain and a hydroxyl group (-OH) attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Decen-4-ol, 3-methyl- can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, an alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent then reacts with an aldehyde or ketone to produce the desired alcohol .
Industrial Production Methods: Industrial production of 1-Decen-4-ol, 3-methyl- typically involves the oligomerization of ethylene or the cracking of petrochemical waxes. These processes yield various isomers of decene, which can then be further processed to obtain the desired alcohol .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decen-4-ol, 3-methyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alkanes.
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones
Reduction: Alkanes
Substitution: Halogenated compounds
Applications De Recherche Scientifique
1-Decen-4-ol, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of synthetic lubricants, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Decen-4-ol, 3-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group (-OH) in the compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the long carbon chain allows the compound to interact with lipid membranes, potentially altering their properties and influencing cellular processes .
Comparaison Avec Des Composés Similaires
1-Decen-4-ol, 3-methyl- can be compared with other similar compounds such as:
Dec-1-ene: An alkene with a similar carbon chain length but lacking the hydroxyl group.
4-Decen-1-ol: A similar alcohol with the hydroxyl group attached to the first carbon atom.
3-Isopropyl-4-methyl-1-decen-4-ol: Another alcohol with a similar structure but different substituents.
Uniqueness: The presence of the hydroxyl group at the fourth carbon atom and the methyl group at the third carbon atom gives 1-Decen-4-ol, 3-methyl- unique chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
114954-48-2 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
3-methyldec-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-8-9-11(12)10(3)5-2/h5,10-12H,2,4,6-9H2,1,3H3 |
Clé InChI |
LKBYKZFQGOQMHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


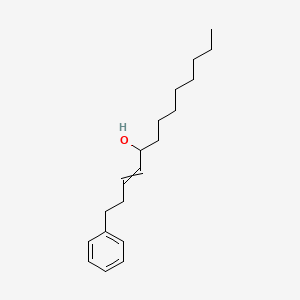
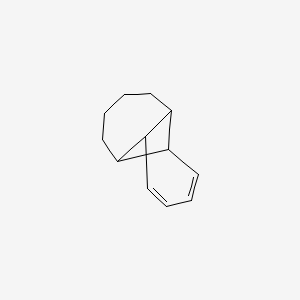
![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)

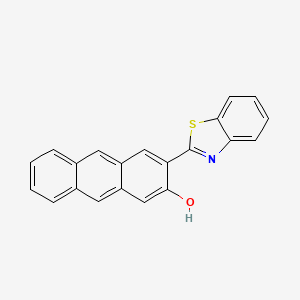
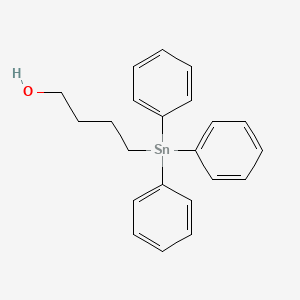
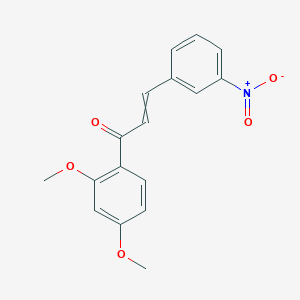
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
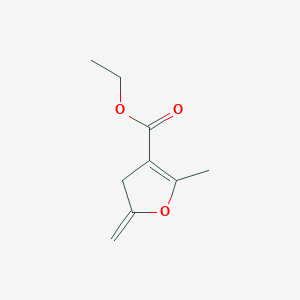
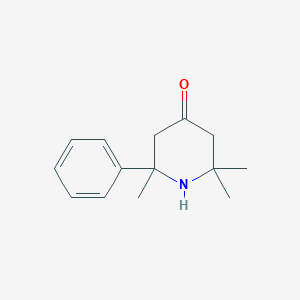
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

